molecular formula C20H18N4O2S2 B2820273 N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide CAS No. 392291-34-8

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide

Cat. No.: B2820273
CAS No.: 392291-34-8
M. Wt: 410.51
InChI Key: OYCJLOZTYUMELX-FMIVXFBMSA-N
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Description

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of p-toluidine with ethyl chloroacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with cinnamoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Other compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

    Cinnamamide Derivatives: Compounds like N-cinnamoyl-2-aminothiazole and N-cinnamoyl-2-aminobenzothiazole.

Uniqueness

N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(E)-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-14-7-10-16(11-8-14)21-18(26)13-27-20-24-23-19(28-20)22-17(25)12-9-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26)(H,22,23,25)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCJLOZTYUMELX-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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